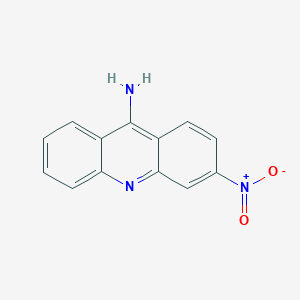

3-nitroacridin-9-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitroacridin-9-amine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used historically as dyes and pigments, and more recently, they have found applications in the pharmaceutical industry due to their biological activities .

Méthodes De Préparation

The synthesis of acridine, 9-amino-3-nitro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

3-nitroacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Activity

3-Nitroacridin-9-amine has shown promising results as an anticancer agent. Its mechanism involves intercalation with DNA, disrupting replication and transcription processes essential for cell division. This property makes it a candidate for further investigation in cancer therapy. Studies have indicated that compounds with similar structures can inhibit tyrosine kinases, which are often dysregulated in cancer cells .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested alongside other acridine derivatives, showing effectiveness comparable to established antibiotics like ampicillin . The compound's ability to disrupt bacterial DNA synthesis contributes to its antimicrobial efficacy.

3. Targeting Enzymatic Pathways

Recent studies have explored the potential of this compound in targeting specific enzymatic pathways, such as topoisomerase II in yeast. This action is crucial for overcoming resistance mechanisms in pathogens like Candida species . The compound's ability to inhibit these enzymes presents a pathway for developing new antifungal therapies.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Emerging Technologies and Innovative Research, derivatives of acridin-9-amine were synthesized and evaluated for their anticancer properties. The study highlighted that compounds with the 3-nitro group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-nitro counterparts .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing new derivatives of acridin-9-amine to assess their antibacterial properties. The results indicated that several derivatives, including those containing the 3-nitro group, showed significant activity against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Mécanisme D'action

The mechanism of action of acridine, 9-amino-3-nitro- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The molecular targets include topoisomerase and telomerase enzymes, which are crucial for DNA replication and maintenance .

Comparaison Avec Des Composés Similaires

3-nitroacridin-9-amine is similar to other acridine derivatives such as quinacrine, thiazacridine, and azacridine. These compounds also exhibit DNA intercalation properties and have been studied for their anticancer and antimicrobial activities . acridine, 9-amino-3-nitro- is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Propriétés

Numéro CAS |

14252-03-0 |

|---|---|

Formule moléculaire |

C13H9N3O2 |

Poids moléculaire |

239.23 g/mol |

Nom IUPAC |

3-nitroacridin-9-amine |

InChI |

InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |

Clé InChI |

RFGXJQLQGRJKMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |

Key on ui other cas no. |

14252-03-0 |

Synonymes |

3-Nitroacridin-9-amine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.